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Compound of Interest

Compound Name: 3-Methoxy-2-nitropyridine

Cat. No.: B1296613 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Methoxy-2-nitropyridine is a substituted pyridine derivative of interest in medicinal

chemistry and drug development due to its potential as a scaffold for synthesizing novel

therapeutic agents. A thorough understanding of its structural and electronic properties is

crucial for its application in targeted drug design and synthesis. Spectroscopic techniques such

as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS) are fundamental tools for the elucidation and confirmation of the molecular structure of

this compound.

This technical guide provides a summary of the expected spectroscopic data for 3-Methoxy-2-
nitropyridine and detailed, generalized experimental protocols for acquiring such data.

Note on Data Availability: Despite a comprehensive search for experimental spectroscopic data

(NMR, IR, and MS) for 3-Methoxy-2-nitropyridine, specific, publicly available quantitative data

could not be located. Therefore, the following sections provide predicted data based on the

chemical structure and general principles of spectroscopy, alongside standardized

experimental protocols.

Predicted Spectroscopic Data
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The following tables summarize the anticipated spectroscopic data for 3-Methoxy-2-
nitropyridine based on its structure. These values are estimations and should be confirmed by

experimental data.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.2 dd 1H H-6

~7.5 dd 1H H-4

~7.2 dd 1H H-5

~4.0 s 3H -OCH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~160 C-3

~150 C-2

~145 C-6

~125 C-4

~120 C-5

~56 -OCH₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch

2950-2850 Medium Aliphatic C-H Stretch (-OCH₃)

1600-1580 Strong C=C Aromatic Ring Stretch

1550-1500 Strong, Asymmetric N-O Stretch (NO₂)

1360-1300 Strong, Symmetric N-O Stretch (NO₂)

1250-1150 Strong C-O-C Stretch

900-675 Strong Aromatic C-H Bend

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

154 [M]⁺ (Molecular Ion)

139 [M - CH₃]⁺

124 [M - NO]⁺

108 [M - NO₂]⁺

96 [M - NO₂ - CH₃]⁺

78 Pyridine fragment

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

solid organic compound like 3-Methoxy-2-nitropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of 3-Methoxy-2-nitropyridine.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry vial.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required

by the instrument for referencing.

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include

a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the

¹³C nucleus, a larger number of scans will be required. Proton decoupling is typically used

to simplify the spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small, clean spatula tip amount of the solid 3-Methoxy-2-nitropyridine directly

onto the ATR crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample

and the crystal.

Data Acquisition:

Record a background spectrum of the empty ATR crystal.

Record the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.
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The typical scanning range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation and Introduction:

Dissolve a small amount of 3-Methoxy-2-nitropyridine in a suitable volatile solvent (e.g.,

methanol or acetonitrile).

The sample can be introduced into the mass spectrometer via direct infusion or through a

chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

Data Acquisition (Electron Ionization - EI for GC-MS):

The sample is vaporized and then bombarded with a high-energy electron beam (typically

70 eV).

This causes ionization and fragmentation of the molecule.

The resulting ions are separated by a mass analyzer based on their mass-to-charge ratio

(m/z).

A detector records the abundance of each ion.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationships in structure elucidation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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